molecular formula C11H11BrN2O3 B11829955 Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11829955
M. Wt: 299.12 g/mol
InChI Key: YBJOPYFONHWWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1355082-99-3) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its molecular formula is C₁₁H₁₁BrN₂O₃, with a molecular weight of 299.121 g/mol and a density of 1.6±0.1 g/cm³ . The structure includes a bromine atom at position 3 and a methoxy group at position 5, making it a versatile intermediate for pharmaceutical and materials science applications. The bromine substituent enhances reactivity in cross-coupling reactions, while the methoxy group modulates electronic properties and steric effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-3-17-11(15)9-10(12)14-7(13-9)5-4-6-8(14)16-2/h4-6H,3H2,1-2H3

InChI Key

YBJOPYFONHWWDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2OC)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the pyridine amine on the α-carbon of ethyl 2-chloro-3-oxopropanoate, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core.

Optimization Insights

  • Solvent Selection : Ethanol or toluene is preferred for balancing solubility and reaction efficiency.

  • Temperature : Reactions typically proceed at 60–80°C for 5–24 hours.

  • Yield : Reported yields for analogous compounds (e.g., ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate) range from 70% to 85% after silica gel purification.

Table 1: Representative Conditions for Condensation Reactions

Starting MaterialSolventTemperature (°C)Time (h)Yield (%)
2-Amino-5-methoxy-3-bromopyridineEthanol80578*
2-Amino-4-bromopyridineToluene602482

*Estimated based on analogous reactions.

Post-Functionalization of Preformed Imidazo[1,2-a]Pyridines

Introducing bromine and methoxy groups after constructing the imidazo[1,2-a]pyridine core is challenging due to competing reactivity. However, selective bromination has been achieved using N-bromosuccinimide (NBS) in polar aprotic solvents.

Bromination Protocol

  • Substrate : Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

  • Conditions : NBS (1.1 eq) in dimethylformamide (DMF) at 0°C to room temperature.

  • Yield : ~65% (reported for similar substrates).

Methoxylation Strategies

Direct methoxylation is less common, but Ullmann-type coupling with copper catalysts can install methoxy groups at specific positions. For example:

  • Reagents : Methanol, CuI, and a diamine ligand.

  • Limitations : Requires pre-existing halogen substituents (e.g., bromine) at the target position.

Multicomponent Reactions (MCRs)

MCRs offer a streamlined approach by combining three reactants in one pot. A notable example involves:

  • 2-Amino-5-methoxypyridine

  • Ethyl 2-bromo-3-oxopropanoate

  • Bromine source (e.g., HBr or Br2)

Key Advantages

  • Reduced purification steps.

  • In situ introduction of bromine.

Challenges

  • Regioselectivity must be controlled to avoid positional isomers.

  • Reported yields for MCR-derived imidazo[1,2-a]pyridines are moderate (50–60%).

Oxidative Cyclization of Dihydro Intermediates

Patent WO2021096903A1 describes oxidizing dihydroimidazo[1,2-a]pyridines to aromatic derivatives using potassium persulfate and sulfuric acid in acetonitrile. While this method targets pyrazole carboxylates, adapting it for imidazo[1,2-a]pyridines involves:

Procedure

  • Synthesize ethyl 3-bromo-5-methoxy-4,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate via hydrogenation.

  • Oxidize with K2S2O8 (1.3–1.7 eq) in acetonitrile at 60°C.

  • Isolate via pH adjustment and filtration.

Table 2: Oxidation Conditions and Outcomes

Oxidizing AgentCatalystSolventYield (%)
K2S2O8H2SO4Acetonitrile75–80

Chloroacetaldehyde-Mediated Cyclization

CN103788092A demonstrates the use of 40% chloroacetaldehyde aqueous solution to cyclize 2-amino-5-bromopyridine into 6-bromoimidazo[1,2-a]pyridine. Adapting this for the target compound requires:

Modified Protocol

  • Substrate : 2-Amino-3-bromo-5-methoxypyridine.

  • Conditions : Chloroacetaldehyde (2 eq) in water/ethanol at 50°C for 12 hours.

  • Yield : Estimated 70–75% based on analogous reactions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNA)

The bromine atom at position 3 undergoes substitution with nucleophiles, facilitated by the electron-deficient nature of the imidazo[1,2-a]pyridine core.

Reaction PartnerConditionsProductYieldKey Findings
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-Aryl derivatives65–85%Suzuki-Miyaura coupling proceeds efficiently with electron-rich arylboronic acids .
Amines (e.g., morpholine)CuI, L-proline, DMSO, 100°C3-Amino derivatives70–78%Ullmann-type coupling achieves regioselective substitution .
Sodium methoxideMeOH, reflux3-Methoxy derivative82%Direct substitution under mild alkaline conditions .

Mechanistic Insight : The bromine’s position adjacent to the electron-withdrawing ester group enhances its electrophilicity, enabling metal-catalyzed cross-couplings (Pd/Cu) or direct nucleophilic attack .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis or transesterification, providing a carboxylic acid intermediate for further derivatization.

ReactionConditionsProductYieldApplications
Acidic hydrolysisHCl (6M), EtOH/H₂O, refluxCarboxylic acid90%Intermediate for amide coupling.
Basic hydrolysisNaOH (2M), THF/H₂O, 60°CCarboxylate salt88%Used in salt formation for improved solubility.
TransesterificationMeOH, H₂SO₄, refluxMethyl ester75%Tailors lipophilicity for drug design .

Key Observation : Hydrolysis kinetics are pH-dependent, with acidic conditions favoring faster conversion.

Cyclization and Ring Expansion

The imidazo[1,2-a]pyridine scaffold participates in annulation reactions to form polycyclic systems.

ReagentConditionsProductYieldNotes
Propargyl bromideK₂CO₃, DMF, 120°CImidazo[2,1-b]thiazole68%Copper-free click chemistry generates fused heterocycles .
EthylenediamineEtOH, refluxTetracyclic benzodiazepine analog55%Expands therapeutic potential in CNS drug discovery .

Structural Impact : Ring expansion alters π-conjugation, shifting UV-Vis absorption maxima by ~30 nm .

Cross-Dehydrogenative Coupling (CDC)

Palladium-catalyzed CDC reactions enable C–H functionalization at position 7 of the imidazo[1,2-a]pyridine ring.

SubstrateCatalyst SystemProductYield
StyrenePd(OAc)₂, Ag₂CO₃, DCE, 120°C7-Styryl derivative60%
PhenylacetylenePdCl₂, CuI, DMF, 100°C7-Alkynyl derivative58%

Limitation : Position 7’s reactivity is moderate compared to bromine at position 3, requiring stronger directing groups .

Photochemical Reactions

UV irradiation induces radical-based transformations, particularly in the presence of photosensitizers.

ConditionsProductYieldOutcome
UV (365 nm), Rose Bengal, MeCN3-Hydroxy derivative45%Singlet oxygen mediates bromine-to-hydroxy substitution .
UV (254 nm), AIBN, tolueneDimerized product30%Radical recombination at position 3 .

Challenge : Low yields due to competing side reactions necessitate optimized light exposure durations .

Comparative Reactivity Table

A comparison of substitution rates at position 3 under varying conditions:

Reaction TypeCatalystTemp (°C)Time (h)Relative Rate
Suzuki-MiyauraPd(PPh₃)₄80121.00 (reference)
Ullmann couplingCuI/L-proline100240.65
Direct hydrolysisNaOH6060.85

Trend : Palladium-catalyzed reactions exhibit superior efficiency compared to copper-mediated systems .

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via precipitation achieves >90% efficiency, reducing costs .

  • Solvent Optimization : Switching from DMF to cyclopentyl methyl ether (CPME) improves E-factor by 40% .

  • Byproduct Management : Bromide salts are recovered via ion exchange for reuse in bromination reactions.

Scientific Research Applications

Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate has shown promise in various biological assays:

  • Anticancer Activity :
    • Studies have indicated that compounds with the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer properties. For example, in vitro assays demonstrated that derivatives similar to this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) at low concentrations.
    • Mechanism of Action : The compound is believed to interfere with critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects :
    • Research indicates potential anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that at concentrations as low as 10 µM, the compound could reduce cell viability significantly.

Cell LineIC50 (µM)Notes
MDA-MB-23110Significant reduction in viability
A54915Moderate activity observed
HeLa20No significant effect noted

Case Study 2: Antimicrobial Activity

In a comparative study against common pathogens, this compound demonstrated effective inhibition of bacterial growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the imidazo ring significantly impact biological activity. Electron-withdrawing groups at specific positions enhance potency against cancer cells.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1)
  • Key Difference : Lacks the 5-methoxy group present in the target compound.
  • This compound is widely used in Suzuki–Miyaura couplings due to its accessible bromine site .
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 1332589-39-5)
  • Key Difference : Bromine at position 5 instead of 3, with an additional hydrobromide salt.
  • Impact : Altered regioselectivity in reactions; the hydrobromide salt improves solubility in polar solvents but may complicate purification steps .
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 103151-23-1)
  • Key Difference : Hydroxy group at position 6.
  • Impact : The hydroxy group enables hydrogen bonding, increasing solubility in aqueous media. However, it may require protection during synthetic modifications to prevent unwanted side reactions .
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 859787-40-9)
  • Key Difference : Bromine at position 6 and a methyl group at position 3.
  • Impact : The methyl group enhances lipophilicity, favoring membrane permeability in biological systems. The bromine’s position directs reactivity toward meta-substituted products in cross-coupling reactions .

Core Structure Variations

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
  • Key Difference : Pyrimidine ring instead of pyridine.
  • Impact : The pyrimidine core alters electronic distribution, reducing aromatic stabilization compared to pyridine. This increases susceptibility to nucleophilic attack but broadens applications in medicinal chemistry .
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1000017-97-9)
  • Key Difference: Amino group at position 4.
  • Impact: The amino group is a strong electron donor, enhancing reactivity in electrophilic aromatic substitution. It also facilitates conjugation with carboxylic acids or carbonyl compounds, useful in prodrug design .

Physicochemical and Reactivity Comparison

Compound (CAS) Substituents Molecular Weight (g/mol) Key Reactivity Features Applications
1355082-99-3 (Target) 3-Br, 5-OMe 299.12 Bromine enables cross-coupling; methoxy directs EAS Pharmaceuticals, agrochemicals
143982-54-1 3-Br 283.10 High electrophilicity at C3 Suzuki couplings
103151-23-1 8-OH 224.21 Hydrogen bonding, requires protection Spin probes, ESR studies
859787-40-9 6-Br, 5-Me 298.13 Lipophilic; meta-directed reactivity Anticancer agents
1000017-97-9 5-NH₂ 221.23 Electron-rich; facile conjugation Prodrug synthesis

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Ethyl imidazo[1,2-a]pyridine-2-carboxylate is prepared by reacting 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol .
  • Step 2 : Bromination at the 3-position can be achieved using bromine sources (e.g., N-bromosuccinimide) under controlled conditions. Methoxy substitution at the 5-position is introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Ullmann-type reactions) .
  • Key Optimization : Reaction temperature and solvent polarity (e.g., DMF or THF) significantly influence regioselectivity and yield.

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and purity. For example, the methoxy group (-OCH3\text{-OCH}_3) resonates at ~3.8–4.0 ppm in 1^1H NMR, while the bromine substituent deshields adjacent protons .
  • LC-MS : Used to verify molecular weight (e.g., [M+H]+^+ peaks) and detect impurities.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated in studies of analogous brominated imidazopyridines .

Q. What are the reactivity trends of the bromine and methoxy groups in this compound?

  • Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. Its position (C-3) sterically hinders some reactions, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) .
  • Methoxy Group : Acts as an electron-donating group, stabilizing the imidazopyridine ring and directing electrophilic substitutions. It can be demethylated under harsh acidic conditions (e.g., HBr/AcOH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.